Product packaging for Methyl 2-mercapto-4-nitrobenzoate(Cat. No.:)

Methyl 2-mercapto-4-nitrobenzoate

Cat. No.: B13218590
M. Wt: 213.21 g/mol
InChI Key: UOTNHZSZCHXGSB-UHFFFAOYSA-N
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Description

Methyl 2-mercapto-4-nitrobenzoate (CAS 1379329-08-4) is a chemical compound with the molecular formula C8H7NO4S and a molecular weight of 213.21 g/mol . This research chemical is provided for laboratory and research applications only and is not intended for human or veterinary diagnostic or therapeutic uses. As a benzoate ester featuring both a mercapto (thiol) and a nitro functional group, this compound serves as a versatile building block in organic synthesis. The presence of the thiol group makes it a potential ligand for metal coordination or a key intermediate in synthesizing more complex disulfide-linked structures . Compounds with nitrobenzoate cores are frequently utilized in biochemical research; for instance, similar structures like 5,5'-dithiobis(2-nitrobenzoate) (DTNB) are well-known in enzymology as Ellman's reagent for the spectrophotometric detection and quantification of thiol groups . Researchers can leverage this compound in the development of novel chemical entities for various research fields, including medicinal chemistry and materials science. The product is shipped with cold-chain transportation to ensure stability . Researchers should refer to the relevant safety data sheet for proper handling and storage instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO4S B13218590 Methyl 2-mercapto-4-nitrobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO4S

Molecular Weight

213.21 g/mol

IUPAC Name

methyl 4-nitro-2-sulfanylbenzoate

InChI

InChI=1S/C8H7NO4S/c1-13-8(10)6-3-2-5(9(11)12)4-7(6)14/h2-4,14H,1H3

InChI Key

UOTNHZSZCHXGSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Mercapto 4 Nitrobenzoate

Reactivity of the Nitro Group

Electrophilic Aromatic Substitution Behavior

The benzene (B151609) ring of Methyl 2-mercapto-4-nitrobenzoate is subject to the directing effects of three distinct substituents: a mercapto (-SH) group, a nitro (-NO2) group, and a methoxycarbonyl (-COOCH3) group. The orientation of incoming electrophiles during electrophilic aromatic substitution (EAS) is determined by the cumulative electronic effects of these groups. pressbooks.pubwikipedia.org

Activating and Deactivating Properties: The mercapto group is an activating group, meaning it increases the reactivity of the benzene ring towards electrophiles. lumenlearning.com Conversely, both the nitro and methoxycarbonyl groups are deactivating groups, reducing the ring's reactivity. lumenlearning.comlibretexts.org The powerful deactivating nature of the nitro group, in particular, renders the ring significantly less nucleophilic than benzene itself. pressbooks.publibretexts.org

Directing Effects: Activating groups are typically ortho, para-directors, while deactivating groups (with the exception of halogens) are meta-directors. pressbooks.publibretexts.orglibretexts.org

-SH group: ortho, para-director.

-NO2 group: meta-director.

-COOCH3 group: meta-director.

The positions ortho and para to the activating mercapto group are C3 and C1/C5 respectively. However, these positions are strongly influenced by the deactivating groups. Position C3 is also ortho to the nitro group and meta to the ester, while position C5 is ortho to the nitro group. Given that two powerful deactivating groups are present, the ring is heavily deactivated, making electrophilic aromatic substitution reactions challenging and likely requiring harsh conditions. libretexts.org

Electronic Influence on Molecular Reactivity

The reactivity of this compound is fundamentally governed by the electronic properties of its substituents, which modulate the electron density of the aromatic ring and the functional groups.

Electron-Withdrawing Groups (EWGs): The nitro (-NO2) and methoxycarbonyl (-COOCH3) groups are potent electron-withdrawing groups. fiveable.me They pull electron density away from the benzene ring through both inductive (-I) and resonance (-R or -M) effects. libretexts.org This withdrawal of electrons deactivates the ring towards electrophilic attack by destabilizing the positively charged intermediate (arenium ion) formed during the reaction. fiveable.me The electron depletion is most pronounced at the ortho and para positions relative to these substituents. youtube.com

Electron-Donating Group (EDG): The mercapto (-SH) group, while more electronegative than carbon, can donate electron density to the ring via resonance (+R or +M effect) due to the lone pairs on the sulfur atom. libretexts.org This effect increases the electron density, particularly at the ortho and para positions, thereby activating the ring towards electrophilic attack. libretexts.org

Reactivity of the Ester Moiety

Hydrolysis and Transesterification Reactions

The ester functional group (-COOCH3) in this compound can undergo typical ester reactions such as hydrolysis and transesterification. masterorganicchemistry.com

Hydrolysis: The ester can be cleaved back to the parent carboxylic acid (2-mercapto-4-nitrobenzoic acid) and methanol (B129727) through hydrolysis. This reaction can be catalyzed by either acid or base. psu.edu

Acid-Catalyzed Hydrolysis: This process is reversible and typically slower for aromatic esters with electron-withdrawing groups. acs.orgacs.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible and generally more efficient method. msu.edu The presence of the electron-withdrawing nitro group on the aromatic ring facilitates nucleophilic attack by the hydroxide (B78521) ion on the carbonyl carbon, which can increase the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000). oieau.frchemrxiv.org

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com To avoid unwanted side reactions, the alkoxide base used should match the alcohol being used for the exchange. youtube.comyoutube.com For instance, reacting the compound with ethanol (B145695) and a catalytic amount of sodium ethoxide would yield ethyl 2-mercapto-4-nitrobenzoate and methanol. The use of catalysts like arylboronic acids with electron-withdrawing groups has also been shown to be effective for transesterifying β-keto esters, a principle that could potentially be applied here. nih.gov

Carbanion Formation and Condensation Reactions

The formation of a carbanion by deprotonating the methyl group of the ester moiety is highly unlikely under typical conditions. The protons on the alpha-carbon of simple esters are only weakly acidic, with pKa values being quite high (e.g., the pKa of ethyl acetate (B1210297) is estimated to be around 25.6 in aqueous solution). buffalo.eduwikipedia.org Generating a carbanion at this position would necessitate the use of a very strong, non-nucleophilic base. wikipedia.org

Consequently, condensation reactions like the Claisen condensation are not feasible for this compound acting as the nucleophilic component. The classic Claisen condensation requires an ester with at least two alpha-hydrogens. libretexts.orgwikipedia.org One hydrogen is removed to form the enolate, and the second, more acidic hydrogen in the β-keto ester product, is removed by the base to drive the reaction to completion. libretexts.org Since the methyl group of the ester lacks any alpha-hydrogens, it cannot form the necessary enolate ion to initiate the condensation. numberanalytics.com

Cascade and Multi-Component Reactions Involving the Compound

The trifunctional nature of this compound, possessing nucleophilic (thiol), electrophilic (ester), and an electron-poor aromatic system, makes it a candidate for designing cascade and multi-component reactions (MCRs). These reactions are highly valued in synthesis for their efficiency in building molecular complexity in a single step.

While specific, documented examples of cascade or MCRs starting directly with this compound are not prevalent in the searched literature, its structure is analogous to motifs used in such transformations. For example, the thiol group can act as a potent nucleophile to initiate a sequence. Research has shown that guanidines formed in autocatalytic reactions can undergo subsequent cascade cyclizations. nih.gov One could envision a scenario where the thiol of this compound participates in an initial reaction, such as a Michael addition, which then triggers an intramolecular cyclization involving the ester or the aromatic ring. The reduced acidity of the α-H next to an ester group can sometimes be a limiting factor in certain copper/ruthenium-catalyzed relay reactions involving similar structures. acs.org

Kinetic and Thermodynamic Studies of Key Transformations

Quantitative kinetic and thermodynamic data for the specific transformations of this compound are not extensively published. However, the behavior can be inferred from studies on analogous compounds.

Table 3.5.1: Factors Influencing Ester Hydrolysis Rates

Factor Influence on Base-Catalyzed Hydrolysis Rate Rationale
Electron-Withdrawing Group (e.g., -NO2) Increases rate Stabilizes the negatively charged transition state of nucleophilic attack. oieau.frchemrxiv.org
Electron-Donating Group (e.g., -OCH3) Decreases rate Destabilizes the transition state. oieau.fr
Steric Hindrance (ortho-substituents) Decreases rate Hinders the approach of the nucleophile to the carbonyl carbon. psu.eduacs.org

Thermodynamics of Thiol Reactivity:

Thiol Acidity (pKa): The acidity of the thiol group is a critical thermodynamic parameter. Electron-withdrawing substituents on an aromatic ring generally lower the pKa of a thiophenol, making it more acidic. researchgate.netrsc.org Therefore, the -NO2 and -COOCH3 groups on this compound are expected to significantly lower the pKa of its -SH group compared to unsubstituted thiophenol. DFT calculations have been employed to predict the pKa of substituted thiols, often requiring the inclusion of explicit water molecules for accuracy. nih.govacs.org

Thiol-Disulfide Exchange: The thiol group can participate in thiol-disulfide exchange reactions. These are typically dynamic, non-equilibrium processes where the reaction pathways are kinetically, rather than thermodynamically, controlled in biological systems. researchgate.netresearchgate.netnih.gov The thermodynamics of the exchange are governed by the difference in redox potentials between the participating thiol/disulfide couples. nih.govacs.org

Coordination Chemistry and Ligand Development

Complexation with Transition Metal Ions

The presence of both soft (sulfur) and hard (oxygen) donor atoms, along with the electron-withdrawing nature of the nitro group, makes Methyl 2-mercapto-4-nitrobenzoate a compelling ligand for the synthesis of new metal complexes with potentially unique electronic and geometric properties.

This compound offers several possibilities for coordination to a metal center. The deprotonated thiol group (thiolate) is a soft donor and is expected to form strong bonds with soft transition metal ions. The oxygen atoms of the carboxylate group, formed upon hydrolysis of the methyl ester, or the ester carbonyl oxygen itself, can act as hard donors. The nitro group can also participate in coordination, although this is less common.

The potential coordination modes include:

Monodentate S-donor: The ligand binds to the metal ion solely through the sulfur atom of the thiolate group.

Monodentate O-donor: Coordination occurs through one of the oxygen atoms of the carboxylate group (if the ester is hydrolyzed) or the carbonyl oxygen of the ester.

Bidentate S,O-chelation: The ligand forms a stable chelate ring by coordinating through both the sulfur atom and an oxygen atom from the adjacent carboxylate/ester group. This is a highly probable coordination mode.

Bridging: The ligand can bridge two or more metal centers, utilizing either the sulfur atom, the carboxylate group, or a combination of both.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDonor Atoms InvolvedPotential Metal Ion Partners
Monodentate (S-donor)SulfurSoft metals (e.g., Ag⁺, Hg²⁺, Cd²⁺)
Monodentate (O-donor)Oxygen (carbonyl/carboxylate)Hard metals (e.g., Fe³⁺, Cr³⁺, Co²⁺)
Bidentate (S,O-chelate)Sulfur and OxygenBorderline metals (e.g., Ni²⁺, Cu²⁺, Zn²⁺)
Bridging (S-donor)SulfurVarious transition metals
Bridging (O,O-donor)Carboxylate oxygensVarious transition metals
Bridging (S,O-donor)Sulfur and OxygenVarious transition metals

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. tcichemicals.com The reaction conditions, such as pH and temperature, would be critical in determining the final product, particularly regarding the deprotonation of the thiol group and potential hydrolysis of the ester.

Characterization of the resulting complexes would rely on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination of the thiol and carbonyl/carboxylate groups by observing shifts in their characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution, particularly for diamagnetic metal ions.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands. nih.gov

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern of the complexes. tcichemicals.com

The geometry of the coordination compounds formed with this compound would be dictated by the coordination number and the electronic configuration of the central metal ion. Common geometries such as tetrahedral, square planar, and octahedral are anticipated.

The electronic structure of these complexes would be significantly influenced by the interplay of the different functional groups on the ligand. The electron-withdrawing nitro group is expected to lower the energy of the ligand's orbitals, which can affect the energy of charge transfer bands and the redox properties of the complex.

Role as a Bridging Ligand in Polynuclear Complexes.mdpi.com

The bifunctional nature of this compound, with its spatially separated sulfur and potential carboxylate donors, makes it an excellent candidate for acting as a bridging ligand to form polynuclear complexes. mdpi.com The sulfur atom could bridge two metal centers, or the carboxylate group could adopt a syn-syn, syn-anti, or anti-anti bridging mode. This can lead to the formation of dimers, trimers, or even coordination polymers with interesting magnetic or material properties.

Applications in Catalysis and Organometallic Chemistry (Academic Focus)

While specific catalytic applications of this compound complexes are not yet documented, the presence of a sulfur-containing ligand attached to a metal center suggests potential for various catalytic activities.

Complexes of this compound could be investigated as catalysts in a range of organic transformations. The sulfur atom can play a crucial role in stabilizing catalytic intermediates or in activating substrates. Potential areas of academic research include:

Cross-coupling reactions: Where the ligand could stabilize low-valent metal species active in C-C or C-heteroatom bond formation.

Oxidation/Reduction reactions: The electronic properties of the complex, tunable via the nitro group, could be harnessed for redox catalysis.

Polymerization: As initiators or catalysts in polymerization processes.

The ability to anchor these complexes to solid supports via one of the functional groups could also pave the way for their use as heterogeneous catalysts, offering advantages in terms of catalyst separation and recycling.

Mechanistic Aspects of Catalytic Cycles

Currently, detailed research outlining the specific mechanistic aspects of catalytic cycles involving this compound is not extensively available in the public domain. While the broader field of coordination chemistry and catalysis involving related sulfur-containing organic ligands is a subject of ongoing investigation, specific studies detailing the catalytic loops, intermediate species, and kinetic profiles directly attributable to this compound are not sufficiently documented in readily accessible scientific literature.

The catalytic potential of a molecule like this compound can be inferred from its structural features. The presence of a thiol (-SH) group, a carboxylate ester (-COOCH₃), and a nitro (-NO₂) group on an aromatic ring suggests several possibilities for its role in catalytic processes. The thiol group is a well-known coordinating agent for a variety of metal centers, and its deprotonated form, the thiolate, is a strong sigma-donor. This allows for the formation of stable metal-ligand complexes which are often the starting point for a catalytic cycle.

Furthermore, the electronic properties of the benzene (B151609) ring, influenced by the electron-withdrawing nitro group and the ester group, can modulate the reactivity of the coordinated metal center. These groups can affect the electron density at the metal, thereby influencing its oxidative state and its ability to participate in key catalytic steps such as oxidative addition, reductive elimination, and migratory insertion.

Future research in this area would be necessary to elucidate the precise mechanisms. Such studies would likely involve:

Synthesis and characterization of metal complexes of this compound to understand the coordination modes of the ligand.

Kinetic studies of catalytic reactions employing these complexes to determine reaction rates and the influence of substrate and catalyst concentrations.

Spectroscopic and computational studies to identify and characterize reactive intermediates within a proposed catalytic cycle.

Without such dedicated research, any description of the mechanistic aspects would be purely speculative and fall outside the scope of scientifically verified information.

Scientific Data on this compound Remains Elusive

A thorough review of available scientific literature and chemical databases has revealed a significant lack of published research on the supramolecular chemistry and crystal structure of the specific compound, this compound.

Despite extensive searches for data pertaining to its non-covalent interactions—such as hydrogen bonding, π-π stacking, and halogen bonding—and its formation of ordered supramolecular architectures, no specific studies detailing the crystal engineering of this molecule could be located. Consequently, information regarding the potential formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks involving this compound is not available in the public domain.

While research exists for structurally related compounds, such as isomers like Methyl 4-hydroxy-3-nitrobenzoate or analogues like Methyl 4-nitrobenzoate, the distinct chemical nature of the mercapto (-SH) group in the specified molecule prevents the extrapolation of jejich data. The unique electronic properties and hydrogen-bonding capabilities of the thiol functional group would lead to fundamentally different intermolecular interactions and crystal packing compared to its hydroxyl, methyl, or chloro counterparts. Using data from these other compounds would be scientifically inaccurate for an analysis of this compound.

Therefore, due to the absence of primary crystallographic and supramolecular research on this compound, the detailed article focusing on its specific solid-state chemistry as requested cannot be generated at this time. The scientific community has not yet published the necessary experimental data to fulfill the outlined sections.

Supramolecular Chemistry and Self Assembly Research

Host-Guest Chemistry Applications

Host-guest chemistry, a central area of supramolecular chemistry, involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule. These interactions are governed by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. While specific applications for Methyl 2-mercapto-4-nitrobenzoate are not documented, its functional groups—a thiol (-SH), a nitro group (-NO2), and a methyl ester (-COOCH3)—suggest potential for its use in designing specific host-guest systems.

The design of molecular receptors and cages is a sophisticated area of synthetic chemistry aimed at creating molecules with specific recognition properties for other molecules or ions. The structural features of this compound, such as its aromatic ring, nitro group, and thiol group, could theoretically be incorporated into larger macrocyclic or cage-like structures.

Researchers design such receptors to possess a cavity of a specific size and shape, lined with functional groups that can interact favorably with a target guest molecule. For instance, the thiol group could act as a soft donor for metal coordination or as a hydrogen bond donor/acceptor. The nitro group, being electron-withdrawing, can influence the electronic properties of the aromatic ring, potentially tuning the π-π stacking interactions that are often crucial in host-guest binding.

A hypothetical research endeavor would involve synthesizing a macrocycle incorporating the this compound moiety. The binding affinity and selectivity of this synthetic receptor for various guest molecules would then be systematically studied using techniques like NMR titration, UV-vis spectroscopy, and isothermal titration calorimetry.

Table 1: Hypothetical Design Parameters for a Molecular Receptor Based on this compound

Parameter Design Consideration Potential Guest Molecules
Cavity Size Determined by the length and rigidity of the linker units connecting multiple this compound units. Aromatic compounds, small organic molecules
Functional Groups Thiol (-SH) and nitro (-NO2) groups positioned to interact with guests. Metal ions, electron-deficient or electron-rich species

| Solubility | Modified by attaching solubilizing chains to the macrocyclic backbone. | Guests soluble in the chosen solvent system |

Inclusion complexes are a class of host-guest complexes where one chemical species (the guest) is spatially enclosed within another (the host). Common hosts include cyclodextrins, calixarenes, and cucurbiturils. These hosts have hydrophobic cavities and hydrophilic exteriors, making them suitable for encapsulating nonpolar guest molecules in aqueous solutions.

Were this compound to be studied in this context, its aromatic ring and methyl ester group would likely be the portions to be included within the cavity of a host molecule like β-cyclodextrin. The formation of such an inclusion complex is typically investigated to enhance the solubility, stability, or bioavailability of the guest molecule.

The stoichiometry and binding constant of a potential inclusion complex between this compound and a host like cyclodextrin (B1172386) would be determined using methods such as the Benesi-Hildebrand plot derived from UV-vis spectral changes, or through fluorescence spectroscopy. The structural details of the inclusion complex would be elucidated using techniques like 2D NMR (ROESY) and computational molecular modeling.

Table 2: Illustrative Data from a Hypothetical Inclusion Complex Study

Host Molecule Guest Molecule Stoichiometry (Host:Guest) Binding Constant (K) M⁻¹ Thermodynamic Parameter (ΔG°) kJ/mol
β-Cyclodextrin This compound 1:1 Data Not Available Data Not Available

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of Methyl 2-mercapto-4-nitrobenzoate and tracking the formation of intermediates and products in its reactions.

Elucidation of Reaction Intermediates and Products

Both ¹H and ¹³C NMR provide detailed information about the electronic environment of the nuclei within the molecule. For this compound, the arrangement of the mercapto (-SH), nitro (-NO₂), and methyl ester (-COOCH₃) groups on the benzene (B151609) ring creates a distinct and predictable NMR spectrum.

In ¹H NMR, the aromatic region would display signals for the three non-equivalent protons on the benzene ring. The strong electron-withdrawing nature of the nitro group at the 4-position and the electron-donating character of the mercapto group at the 2-position significantly influence the chemical shifts. The proton ortho to the nitro group (H-5) is expected to be the most deshielded, appearing furthest downfield. The methyl ester protons would appear as a sharp singlet in the upfield region.

In ¹³C NMR, the loss of symmetry due to the substitution pattern means that all six aromatic carbons will produce distinct signals. aiinmr.com The carbon atom attached to the nitro group (C-4) and the carbonyl carbon of the ester group are expected to resonate at low field values due to significant deshielding. aiinmr.comrsc.org Conversely, the methyl carbon of the ester group will appear at a high field position. aiinmr.comrsc.org By analyzing these chemical shifts and the coupling constants between adjacent protons, the precise structure of reaction products and transient intermediates can be unequivocally identified.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds such as methyl 3-nitrobenzoate and methyl 4-nitrobenzoate. rsc.org

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H NMR
-COOCH₃~3.9SingletMethyl ester protons.
-SHVariable (broad)SingletThiol proton, position dependent on solvent and concentration.
Aromatic H-3~7.5 - 7.7DoubletOrtho to both -SH and -NO₂.
Aromatic H-5~8.1 - 8.3Doublet of DoubletsOrtho to -NO₂ and meta to -SH.
Aromatic H-6~7.3 - 7.5DoubletOrtho to -SH and meta to -NO₂.
¹³C NMR
-COOCH₃~52-53Methyl ester carbon. aiinmr.comrsc.org
C-1 (-COOCH₃)~130-132
C-2 (-SH)~135-138
C-3~125-127
C-4 (-NO₂)~148-150Deshielded due to nitro group. rsc.org
C-5~123-125
C-6~118-120
C=O~164-166Carbonyl carbon. aiinmr.comrsc.org

Dynamic NMR for Conformational and Exchange Processes

Dynamic NMR (DNMR) techniques can be employed to study conformational changes and chemical exchange processes. For this compound, hindered rotation around the C-S bond is possible due to the presence of the adjacent methyl ester group. This can lead to the existence of different conformers, such as cis and trans isomers, where the S-H bond is oriented either towards or away from the ester group. researchgate.net

Variable-temperature NMR experiments can provide valuable data on the energy barriers associated with this rotation. At low temperatures, the rotation may be slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature increases, these signals would broaden and eventually coalesce into a single time-averaged signal, allowing for the calculation of the rotational energy barrier.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Characterization of Functional Group Transformations

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its functional groups. The nitro group exhibits strong and easily identifiable asymmetric and symmetric stretching bands. spectroscopyonline.comorgchemboulder.com The carbonyl group of the methyl ester also produces a strong, sharp absorption band. libretexts.org The thiol S-H stretch, while typically weak in the IR spectrum, is often more readily observed in the Raman spectrum. mdpi.com Aromatic C-H and C=C stretching vibrations also appear in their characteristic regions. libretexts.orgpressbooks.pub

These distinct vibrational signatures are invaluable for tracking chemical reactions. For instance, the alkylation or oxidation of the thiol group would result in the disappearance of the S-H stretching band. Similarly, a reaction involving the nitro group, such as its reduction to an amine, would be clearly indicated by the loss of the strong N-O stretching bands and the appearance of N-H stretching bands.

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on typical ranges for the specified functional groups in aromatic compounds. orgchemboulder.commdpi.comscirp.org

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 31003000 - 3100Medium-Weak
S-H Stretch2550 - 26002550 - 2600Weak (IR), Medium (Raman)
C=O Stretch (Ester)1715 - 17351715 - 1735Strong
Aromatic C=C Stretch1450 - 16001450 - 1600Medium
NO₂ Asymmetric Stretch1530 - 15601530 - 1560Strong
NO₂ Symmetric Stretch1340 - 13701340 - 1370Strong
C-O Stretch (Ester)1200 - 13001200 - 1300Strong
C-N Stretch840 - 870840 - 870Medium

In Situ Spectroscopic Monitoring of Reactions

Modern spectroscopic tools, such as ReactIR™, allow for the in situ monitoring of reactions in real-time. mt.com By inserting a probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked continuously by observing the changes in their characteristic IR absorption bands. mt.comyoutube.comresearchgate.net

This methodology is particularly useful for studying the kinetics and mechanisms of reactions involving this compound. For example, in a substitution reaction where the mercapto group acts as a nucleophile, the rate of disappearance of the S-H band and the rate of appearance of new bands corresponding to the product can be measured simultaneously. This provides a detailed reaction profile, helping to identify reaction endpoints, detect the formation of transient intermediates, and optimize reaction conditions. mt.com

Mass Spectrometry (MS) in Pathway Analysis

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for elucidating its fragmentation pathways, which provides structural information and helps in the analysis of reaction products. nih.gov

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight. This molecular ion is energetically unstable and undergoes fragmentation into smaller, more stable charged fragments. chemguide.co.uk The analysis of these fragmentation patterns allows for the reconstruction of the original structure. youtube.compharmacy180.com

For this compound (Molecular Weight: 213.21 g/mol ), key fragmentation pathways would likely include:

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 182.

Loss of the entire methoxycarbonyl radical (•COOCH₃): This would lead to a fragment at m/z 154.

Fragmentation of the nitro group: Loss of NO (•NO) or NO₂ (•NO₂) would produce fragments at m/z 183 and 167, respectively.

Cleavage involving the thiol group: Loss of a hydrogen atom or the entire SH group can also occur.

Tandem mass spectrometry (MS/MS) further enhances pathway analysis. In this technique, a specific fragment ion (a precursor ion) is selected and subjected to further fragmentation to produce a spectrum of product ions. This allows for the detailed mapping of complex reaction pathways and the definitive identification of isomeric structures. nih.gov

Table 3: Plausible Mass Spectrometry Fragments for this compound

m/z Value Plausible Fragment Identity Neutral Loss
213[M]⁺• (Molecular Ion)-
183[M - NO]⁺••NO
182[M - OCH₃]⁺•OCH₃
167[M - NO₂]⁺•NO₂
154[M - COOCH₃]⁺•COOCH₃
136[C₇H₄O₂S]⁺••NO₂, •OCH₃
108[C₆H₄S]⁺••COOCH₃, •NO₂

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of the compound is required. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the atomic arrangement.

Table 3: Crystallographic Data for the Analog Compound Methyl 4-nitrobenzoate. researchgate.netnih.gov
ParameterValue
Molecular FormulaC₈H₇NO₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.109 (3)
b (Å)17.092 (6)
c (Å)7.193 (3)
β (°)116.292 (4)
Volume (ų)783.6 (5)
Z (molecules/unit cell)4

The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. These include hydrogen bonds, π-π stacking, and van der Waals forces. Understanding these interactions is crucial for predicting the material's physical properties.

In the crystal structure of Methyl 4-nitrobenzoate, the nitro group is nearly coplanar with the benzene ring, with a dihedral angle of just 0.6°, while the methoxycarbonyl group is slightly twisted out of the plane researchgate.netnih.gov. The crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds involving both the carboxyl and nitro oxygen atoms researchgate.netnih.gov.

Similarly, studies on Methyl 4-hydroxy-3-nitrobenzoate reveal extensive networks of hydrogen bonding and π-stacking interactions that link molecules into stacked sheets mdpi.com. The aromatic rings of adjacent molecules engage in head-to-tail π-stacking with centroid-to-centroid distances measured between 3.632 Å and 3.713 Å mdpi.com. For this compound, the presence of the sulfur atom would introduce the possibility of S-H···O or S-H···N hydrogen bonds, which would significantly influence the crystal packing arrangement in addition to the expected C-H···O and π-π interactions.

Due to a lack of specific research data on the computational and theoretical chemistry of "this compound" in the provided search results, a detailed and scientifically accurate article adhering to the requested outline cannot be generated at this time. Extensive searches for quantum chemical calculations, molecular dynamics simulations, and other theoretical studies on this particular compound did not yield any specific findings.

Further research would be required to determine if the requested computational studies have been performed and published for this specific chemical compound.

Computational and Theoretical Chemistry Studies

Reaction Mechanism Predictions and Transition State Elucidation

No computational studies detailing reaction mechanism predictions or the elucidation of transition states for Methyl 2-mercapto-4-nitrobenzoate were found.

Prediction of Spectroscopic Parameters

No theoretical studies predicting the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound were found.

Applications in Chemical Research and Materials Science Academic Focus

As Organic Building Blocks for Complex Molecule Synthesis

Methyl 2-mercapto-4-nitrobenzoate is a versatile organic building block in synthetic chemistry due to its distinct arrangement of functional groups—a thiol, a nitro group, and a methyl ester—on an aromatic ring. sigmaaldrich.com These groups offer multiple reaction sites, allowing for the strategic construction of more complex molecular architectures. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the other substituents, providing a handle for various chemical transformations.

The presence of the thiol (-SH) group, a potent nucleophile, and the ester group, which can be hydrolyzed to a carboxylic acid, allows for a variety of coupling and condensation reactions. The nitro group can be reduced to an amine, which then opens up another avenue for derivatization, such as diazotization or amide bond formation. This trifunctional nature makes it a valuable precursor for creating a diverse range of organic molecules.

Precursors for Heterocyclic Compounds

A significant application of mercapto-substituted benzoic acids and their esters is in the synthesis of sulfur-containing heterocyclic compounds, particularly thioxanthones. Thioxanthones and their derivatives are an important class of compounds with various biological activities.

The synthesis of thioxanthones can be achieved through the reaction of a mercaptobenzoic acid derivative with a substituted aryl compound. For instance, a general method involves the coupling of a thiosalicylate with an aryne precursor. In a related synthesis, methyl thiosalicylate reacts with an o-(trimethylsilyl)phenyl triflate in the presence of cesium fluoride (B91410) to yield thioxanthone, although the yield can be affected by the oxidative homocoupling of the thiol. nih.gov Another approach involves the reaction of o-mercapto benzoic acid with benzene (B151609) in the presence of concentrated sulfuric acid to produce the core thioxanthone structure. researchgate.net This core can then be further functionalized.

While direct synthesis examples starting specifically from this compound are not extensively detailed in the provided search results, its structure is analogous to the starting materials used in these established syntheses. The thiol group would act as the key nucleophile in the cyclization reaction to form the thioether linkage essential for the thioxanthone backbone. The nitro group's electron-withdrawing properties would influence the reaction conditions required for such cyclizations.

Furthermore, the general reactivity of mercapto-aromatic compounds suggests its potential use in synthesizing other heterocyclic systems like benzothiazoles. For example, 2-mercaptobenzothiazole (B37678) can be reacted with ethyl chloroacetate (B1199739) to form an intermediate that can be further elaborated into various heterocyclic structures. chemmethod.com A similar reaction pathway could be envisioned for this compound.

Scaffolds for Chemical Probes

The structure of this compound makes it a suitable scaffold for the development of chemical probes. Chemical probes are molecules used to study biological systems, and they often contain a reporter group (like a fluorophore), a reactive group for target binding, and a linker.

The functional groups on this compound can be selectively modified to introduce these components. For instance, the thiol group is a soft nucleophile that can selectively react with specific biological targets, such as cysteine residues in proteins. This reactivity is a known feature of thiol-containing compounds used as inhibitors for certain enzymes. nih.gov

A methodological approach to developing a fluorescent probe from a related compound, Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate, involves derivatizing the amino group with a fluorophore like dansyl chloride. In the case of this compound, the nitro group could first be reduced to an amine, which could then be coupled with a fluorophore. The thiol group could serve as the reactive handle for target engagement. The specific substitution pattern on the benzene ring would influence the photophysical properties of the resulting probe.

Polymer Chemistry and Monomer Applications

While specific polymerization studies involving this compound as the primary monomer are not extensively documented in the searched literature, it is categorized as a material building block for polymer science. bldpharm.com Its functional groups suggest potential applications in the synthesis of specialized polymers.

Incorporation into Polymeric Backbones

The bifunctional nature of the molecule, particularly after modification, could allow for its incorporation into polymeric backbones. For example, hydrolysis of the methyl ester to a carboxylic acid and reduction of the nitro group to an amine would create an aminocarboxylic acid monomer. Such monomers can be used in the synthesis of polyamides. The presence of the thiol group would introduce a reactive pendant group along the polymer chain, which could be used for post-polymerization modification or for creating cross-linked materials.

Alternatively, the thiol group could participate in thiol-ene or thiol-yne "click" chemistry reactions, which are highly efficient and are used to create polymers with well-defined structures.

Use in Functional Polymer Synthesis

The primary potential of this compound in polymer chemistry likely lies in its use as a functional monomer. Small amounts of this or a derived monomer could be copolymerized with other monomers to introduce specific functionalities into the resulting polymer.

For example, the nitro group could be used to tune the electronic properties of a conjugated polymer. The synthesis of poly(p-phenylenevinylene) (PPV) derivatives often involves the use of functionalized monomers to alter properties like conductivity and solubility. elsevierpure.com The thiol group could be used to attach the polymer to surfaces, such as gold nanoparticles, or to introduce redox activity. The development of functional polymers with antimicrobial properties has been demonstrated using bioderived hydroxybenzoate-co-lactide polymers, highlighting the utility of functionalized benzoate (B1203000) structures in creating active macromolecules. rsc.org

Advanced Materials Research

The unique combination of functional groups in this compound suggests its potential as a building block for advanced materials. bldpharm.com The thiol group is well-known for its ability to bind to the surfaces of noble metals like gold and silver. This property is fundamental in the development of self-assembled monolayers (SAMs) and in the functionalization of nanoparticles. By incorporating this molecule into a material, it could be used to direct the assembly of nanomaterials or to create functional surfaces with specific chemical properties.

The nitro group provides a handle for further chemical transformations and can also influence the electronic properties of materials. For instance, aromatic nitro compounds are known to have applications as explosives and as intermediates in the synthesis of dyes. orgsyn.org In the context of materials science, the strong electron-withdrawing nature of the nitro group could be exploited in the design of materials with interesting optical or electronic properties, such as those used in nonlinear optics or as components in charge-transfer complexes.

Precursors for Optoelectronic Materials

While direct and extensive research on the application of this compound as a precursor for optoelectronic materials is not widely published, its chemical structure suggests its potential utility in this field. The presence of a thiol (-SH) group, a nitro (-NO2) group, and a methyl ester (-COOCH3) group on a benzene ring provides a unique combination of functionalities. These groups can be chemically modified to tune the electronic and optical properties of resulting materials. For instance, the thiol group is well-known for its ability to bind to metal surfaces, including those of quantum dots and nanoparticles, which are fundamental components in many optoelectronic devices. The nitro group, being a strong electron-withdrawing group, can influence the electron affinity and charge transport characteristics of a molecule.

In the broader context of materials science, related nitrobenzoate compounds are utilized in the synthesis of materials for optoelectronics. The specific contribution of the mercapto group in this compound would be to facilitate strong anchoring to metallic or semiconductor substrates, a critical aspect in the fabrication of devices like Organic Light-Emitting Diodes (OLEDs). Chemical suppliers have noted its application in the development of OLED materials, though detailed research findings in publicly accessible literature remain limited.

Ligands in Metal-Organic Frameworks (MOFs)

The application of this compound as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) is a more specifically documented area of its utility. MOFs are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of a MOF, such as its pore size, stability, and functionality, are directly determined by the nature of the metal and the organic ligand.

The structure of this compound makes it a suitable candidate for a multitopic ligand. The carboxylate group (derived from the methyl ester) and the thiol group can both coordinate with metal centers, allowing for the formation of extended, three-dimensional frameworks. The nitro group, while not typically involved in direct coordination to the primary metal centers, can functionalize the pores of the resulting MOF. This can lead to specific interactions with guest molecules, which is advantageous for applications in gas storage and separation.

Commercial chemical suppliers explicitly list this compound as a ligand for MOF synthesis. The presence of the sulfur atom in the thiol group can also impart different electronic properties to the MOF compared to more common oxygen- or nitrogen-based ligands.

Components in Sensing and Detection Systems

The functional groups present in this compound lend themselves to applications in chemical sensing and detection. The thiol group has a strong affinity for heavy metal ions, and this interaction can be exploited to create sensors for environmental monitoring. Upon binding of a metal ion to the thiol group, a detectable change in the optical or electrochemical properties of the molecule or a material incorporating it could be observed.

Furthermore, the nitroaromatic moiety is known to be an effective electron acceptor. This property is the basis for the development of sensors for electron-rich analytes. Quenching of fluorescence is a common mechanism in such sensors, where the interaction of the analyte with the nitroaromatic compound leads to a decrease in light emission. While specific research detailing the use of this compound in a fully developed sensing system is not prominent, its structural motifs are well-established in the design of chemosensors.

Structure Activity Relationship Sar Studies of Methyl 2 Mercapto 4 Nitrobenzoate Derivatives Mechanistic Focus

Design and Synthesis of Analogues for Targeted Interactions

The design and synthesis of analogues of Methyl 2-mercapto-4-nitrobenzoate are crucial for systematically probing its interactions with biological systems. The synthetic strategies often involve modifications of the core structure to alter its electronic properties, steric hindrance, and reactive potential.

The synthesis of related benzimidazole (B57391) derivatives provides a template for creating analogues. For instance, the coupling of 5-substituted 2-chloromethyl benzimidazoles with 2-mercapto-N-methyl imidazole (B134444) has been demonstrated as a viable synthetic route. ajol.infoajol.info This approach can be adapted to synthesize a variety of this compound derivatives by using appropriately substituted starting materials. For example, by reacting different substituted o-phenylenediamines with chloroacetic acid, a range of 2-chloromethyl benzimidazoles can be generated, which can then be coupled with a mercapto-containing aromatic ring. ajol.info

A series of benzimidazole derivatives, including chloro, methyl, and nitro substituted compounds, have been synthesized to investigate their biological effects. ajol.infoajol.info These substitutions can significantly impact the molecule's reactivity and binding affinity. The synthesis of these derivatives typically involves refluxing the reactants for several hours, followed by purification to obtain the desired product. ajol.info

Table 1: Examples of Synthesized Benzimidazole Derivatives and Their General Synthetic Approach

Derivative TypeGeneral Synthetic ApproachReference
Chloro-substitutedCoupling of 5-chloro-2-chloromethyl benzimidazole with 2-mercapto-N-methyl imidazole. ajol.info
Methyl-substitutedCoupling of 5-methyl-2-chloromethyl benzimidazole with 2-mercapto-N-methyl imidazole. ajol.info
Nitro-substitutedCoupling of 5-nitro-2-chloromethyl benzimidazole with 2-mercapto-N-methyl imidazole. ajol.infoajol.info

Probing Molecular Recognition and Binding Mechanisms (e.g., enzyme active sites)

Derivatives of this compound are valuable tools for investigating molecular recognition and binding mechanisms at enzyme active sites. The thiol group is a key functional moiety that can participate in various interactions, including hydrogen bonding and coordination with metal ions often found in enzyme active sites.

The interaction of thiols with aromatic rings, known as S-H/π interactions, can also play a significant role in the binding of these molecules to proteins. nih.gov These interactions, driven by favorable molecular orbital overlap, contribute to the stability of protein-ligand complexes. nih.gov By systematically altering the substituents on the aromatic ring of this compound, researchers can modulate the strength of these interactions and map the binding pocket of an enzyme.

Computational tools and techniques like site-directed mutagenesis are instrumental in complementing these experimental studies. mdpi.comnih.govfrontiersin.org For instance, mutating key amino acid residues in an enzyme's active site and observing the effect on the binding of a particular analogue can provide insights into the specific interactions that govern molecular recognition. nih.govfrontiersin.org The relatively low abundance of cysteine residues in proteins makes site-specific labeling with thiol-reactive probes a powerful strategy for studying protein structure and function. thermofisher.com

Elucidation of Chemical Pathways in Biological Systems (e.g., enzyme characterization, thiol reactivity in biochemical assays)

The unique reactivity of the thiol group in this compound and its derivatives makes them excellent probes for elucidating chemical pathways in biological systems. The thiol group can undergo oxidation to form disulfides, a reaction that is central to many biological processes, including protein folding and redox signaling. researchgate.net

Aromatic thiols, in particular, have been shown to be effective catalysts for thiol-disulfide interchange reactions, which are crucial for the correct folding of disulfide-containing proteins. researchgate.net The reactivity of these thiols is correlated with their pKa values; aromatic thiols with higher pKa values are expected to accelerate the rate of both protein unfolding and folding. researchgate.net This property can be exploited to study the dynamics of protein folding and the role of specific disulfide bonds in protein stability and function.

In biochemical assays, thiol-containing compounds are often used to quantify the concentration of other thiols or to probe the activity of enzymes that act on thiol substrates. acs.orgnih.gov Colorimetric assays based on thiol-disulfide exchange are widely used for thiol quantification. acs.org Furthermore, the degradation of related compounds like 3-methyl-4-nitrophenol (B363926) by bacterial strains has been studied, revealing the enzymatic pathways involved in their breakdown. nih.govfrontiersin.org These studies provide a framework for understanding how enzymes can be characterized based on their ability to metabolize specific aromatic compounds.

Table 2: Applications of Thiol-Containing Compounds in Biochemical Studies

ApplicationDescriptionKey PrinciplesReference(s)
Enzyme Characterization Studying the degradation of aromatic compounds to identify and characterize the enzymes involved in the metabolic pathway.Monitoring the disappearance of the substrate and the appearance of intermediates and products over time. nih.govfrontiersin.org
Thiol Quantification Using colorimetric assays based on thiol-disulfide exchange to measure the concentration of thiols in a sample.The reaction of a thiol with a disulfide reagent releases a colored product that can be measured spectrophotometrically. acs.org
Probing Protein Folding Utilizing the ability of aromatic thiols to catalyze thiol-disulfide interchange reactions to study the dynamics of protein folding.The rate of disulfide bond formation or cleavage is monitored in the presence of different thiol catalysts. researchgate.net
Site-Specific Labeling Employing thiol-reactive probes to covalently label specific cysteine residues in proteins for studying their structure and function.The high reactivity and relative scarcity of cysteine residues allow for targeted modification. thermofisher.com

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes

The development of more efficient and sustainable methods for synthesizing Methyl 2-mercapto-4-nitrobenzoate and related nitroaromatic compounds is a key area of future research. Current synthetic strategies often involve multi-step processes that may utilize harsh reagents. Future investigations will likely focus on palladium-catalyzed cross-coupling reactions, which have shown promise for the direct introduction of functional groups onto aromatic rings. Research into alternative nitration protocols that avoid strong acids and offer greater functional group tolerance is also an active area. For instance, the use of novel nitrating agents or photocatalytic methods could provide milder and more selective routes to nitroaromatic compounds.

Development of Advanced Catalytic Applications

The unique electronic properties of this compound, arising from the interplay between the electron-withdrawing nitro group and the sulfur-containing mercapto group, make it a promising candidate for various catalytic applications. The thiol group, in particular, is known to interact with metal surfaces and can act as a catalyst or a catalyst promoter in a range of reactions.

Future research is expected to explore the use of this compound and its derivatives as:

Dual Function Catalysts: Arenethiolates have demonstrated the ability to act as dual-function catalysts in photoredox catalysis. The specific substituents on this compound could be tuned to optimize its performance in reactions such as defluoroalkylation and hydrodefluorination.

Promoters in Acid Catalysis: Thiols have been shown to promote the catalytic activity of sulfonic acid catalysts in the synthesis of furan-containing lubricant base oils from biomass. The electronic nature of the nitro group in this compound could further enhance this promotional effect.

Ligands for Homogeneous Catalysis: The thiol group can coordinate to metal centers, making this compound a potential ligand for various homogeneous catalytic transformations. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the aromatic ring, influencing the activity and selectivity of the metal complex.

Catalysts in Hydrogenation Reactions: While thiols can sometimes inhibit hydrogenation catalysts, recent studies have shown that certain ruthenium complexes can effectively catalyze the hydrogenation of thioesters to thiols and alcohols. This opens up possibilities for using this compound in selective hydrogenation processes.

Integration into Hybrid Organic-Inorganic Materials

The ability of the thiol group to anchor to metal surfaces provides a powerful tool for integrating this compound into hybrid organic-inorganic materials. This could lead to the development of materials with novel electronic, optical, or catalytic properties.

Future research directions in this area include:

Surface Modification of Nanoparticles: Capping semiconductor quantum dots with aromatic thiols has been shown to significantly alter their structural and electronic properties. By using this compound as a capping agent, it may be possible to tune the properties of quantum dots for applications in optoelectronics and photocatalysis.

Functionalization of Metal-Organic Frameworks (MOFs): The thiol group can be used to post-synthetically modify MOFs, introducing new functionalities and enhancing their performance in areas such as gas storage, separation, and catalysis. The nitro group could also participate in specific interactions within the MOF structure.

Development of Novel Sensors: The interaction of the thiol group with specific metal ions or other analytes could be exploited to develop chemosensors. The nitro group could serve as a signaling unit, leading to a change in the optical or electrochemical properties of the material upon analyte binding.

Advanced Mechanistic Studies of Chemical and Biochemical Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its existing applications and discovering new ones. The

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